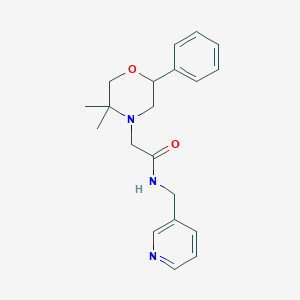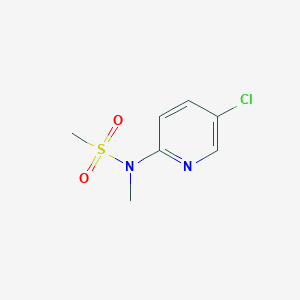
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of pyrazole carboxamide compounds and has been developed by Janssen Research and Development, LLC for the treatment of cancer.
Mechanism of Action
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is believed to play a key role in tumor growth and survival. By inhibiting MELK, this compound blocks the signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It also inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide is its potency and selectivity for MELK. This makes it a promising candidate for the treatment of cancer, as it is less likely to have off-target effects that can lead to toxicity. However, one of the limitations of this compound is its solubility, which can make it difficult to administer in vivo.
Future Directions
There are several areas of future research that could be explored with 3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide. One potential direction is the development of combination therapies that incorporate this compound with other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to select patients who are most likely to benefit from treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-chlorobenzonitrile, 4-methoxypyridine-3-carboxaldehyde, and 1-methylpyrazole-4-carboxylic acid. These materials are then subjected to various chemical reactions, including condensation, cyclization, and reduction, to produce the final product.
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are believed to play a key role in tumor initiation and progression.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22-10-12(16(21-22)11-5-3-4-6-13(11)18)17(23)20-14-9-19-8-7-15(14)24-2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGMEWYMIKQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)

![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)


![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)
![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-isoquinolin-5-yl-5-methyltriazole-4-carboxamide](/img/structure/B7562646.png)
![N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine](/img/structure/B7562659.png)
![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)